N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Thieno[3,2-d]pyrimidin-4-one scaffold: Provides a planar, aromatic system conducive to π-π interactions.
- Sulfanyl acetamide linker: Bridges the pyrimidine core to the N-(2-chloro-6-methylphenyl) group, introducing conformational flexibility and hydrogen-bonding capacity.
- 2-Chloro-6-methylphenyl moiety: A sterically hindered aromatic group that may influence solubility and metabolic stability.
Its analogs, however, have demonstrated antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2S2/c1-12-3-2-4-15(23)18(12)25-17(27)11-30-21-24-16-9-10-29-19(16)20(28)26(21)14-7-5-13(22)6-8-14/h2-10H,11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPUBMJCTRYGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a thieno[3,2-d]pyrimidine core linked to a chlorinated aromatic group and a sulfanyl acetamide moiety. Its molecular formula is C₁₈H₁₈Cl₂N₂O₂S, with a molecular weight of approximately 392.36 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thienopyrimidine scaffold followed by functionalization with aromatic and acetamide groups. The synthetic pathways often utilize chlorinated phenols and thioketones as key starting materials.
Anticancer Activity
Recent studies have demonstrated that derivatives of thienopyrimidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have shown:
- Inhibition of Tumor Cell Proliferation : In vitro assays indicated that these compounds can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The IC₅₀ values for these compounds ranged from 10 to 30 µM, indicating moderate potency against tumor cells .
Antimicrobial Activity
Additionally, thienopyrimidine derivatives have exhibited antimicrobial properties against several pathogens. For instance:
- Antibacterial Efficacy : Compounds similar to N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 50 to 200 µg/mL .
The biological activity is believed to stem from the compound's ability to inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells. Specifically, these compounds may target:
- VEGF and PDGF Receptors : Similar thienopyrimidine derivatives have been reported to inhibit vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor signaling pathways, which are crucial for angiogenesis and tumor growth .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various thienopyrimidine derivatives on human cancer cell lines. Results indicated that the presence of electron-withdrawing groups such as chlorine enhanced the anticancer activity compared to their non-substituted counterparts .
- In Vivo Models : Animal studies demonstrated that administration of similar thienopyrimidine compounds significantly reduced tumor size in xenograft models, supporting their potential use in cancer therapy .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of thieno[3,2-d]pyrimidine have shown promising activity against various cancer cell lines.
Case Study: Cytotoxicity Testing
In a study examining the cytotoxic effects of similar compounds, the MTT assay was utilized to evaluate the activity against breast cancer cell lines (MCF-7, T47-D, MDA-MB231) and a normal cell line (NIH-3T3). The results demonstrated that compounds with similar structural features exhibited good cytotoxicity against cancerous cells while maintaining low toxicity towards normal cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 27.7 |
| T47-D | 30.0 |
| MDA-MB231 | 39.2 |
| NIH-3T3 | >100 |
Protein Kinase Inhibition
Research has indicated that compounds similar to N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may act as inhibitors of protein kinases, which are critical in regulating various cellular processes including growth and proliferation.
Mechanistic Insights
The thieno[3,2-d]pyrimidine scaffold has been associated with inhibition of specific kinases involved in cancer signaling pathways. Inhibiting these kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound class. Thieno[3,2-d]pyrimidine derivatives have shown activity against a range of bacterial and fungal pathogens.
Study Findings
In vitro studies have demonstrated that similar compounds exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as certain fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .
Drug Development Potential
Given its diverse biological activities, N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide holds promise for further development in pharmaceutical research.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
